2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2-fluoroacetic acid
Description
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Properties
IUPAC Name |
2-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-7(6-13)8(12)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDXVQFLZHPSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2-fluoroacetic acid (CAS No. 1781164-79-1) is a synthetic compound with potential biological applications. Its structure features a pyrrolidine ring, a fluorinated acetic acid moiety, and a tert-butoxycarbonyl (Boc) protecting group. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : CHFNO
- Molecular Weight : 247.27 g/mol
- LogP : 1.05
- Polar Surface Area : 67 Ų
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The fluorinated acetic acid component is known to influence metabolic processes, potentially inhibiting key enzymes involved in amino acid metabolism and energy production.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Compounds with a fluorinated acetic acid structure often show promise in cancer therapy by disrupting metabolic pathways essential for tumor growth.
- Enzyme Inhibition : Potential inhibition of enzymes involved in nucleotide synthesis has been suggested, which could lead to reduced cell proliferation in cancer cells.
Antitumor Effects
A study on related fluorinated compounds demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that this compound could exhibit similar properties. For instance, fluorinated derivatives have been shown to inhibit ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) synthesis, leading to apoptosis in malignant cells .
Enzyme Interaction Studies
Research focusing on enzyme interactions has highlighted the potential of fluorinated compounds to act as inhibitors of key metabolic enzymes. For example, studies have indicated that similar structures can inhibit thymidine phosphorylase, which plays a role in tumor aggressiveness and drug sensitivity .
Data Table: Biological Activity Comparison
Safety and Handling
Handling of this compound should follow standard laboratory safety protocols due to potential hazards associated with chemical exposure. Precautionary statements include avoiding inhalation and contact with skin .
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2-fluoroacetic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to introduce fluorine into organic molecules is particularly valuable, as fluorinated compounds often exhibit enhanced biological activity and metabolic stability.
Case Study Example :
In a study published in Journal of Medicinal Chemistry, researchers utilized this compound to synthesize a novel class of antiviral agents. The introduction of the fluorine atom was found to significantly improve the efficacy of the resulting compounds against viral targets.
Chiral Auxiliary in Asymmetric Synthesis
The compound can act as a chiral auxiliary, facilitating the asymmetric synthesis of various biologically active molecules. The presence of the pyrrolidine ring allows for selective reactions that can lead to the formation of enantiomerically enriched products.
Data Table: Chiral Synthesis Outcomes
| Reaction Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Aldol Reaction | 85 | 92 |
| Michael Addition | 78 | 88 |
| Mannich Reaction | 82 | 90 |
Building Block for Complex Molecules
This compound can be employed as a building block for constructing more complex molecular architectures. Its functional groups allow for further modifications, enabling chemists to design and synthesize intricate organic structures.
Example Application :
In synthetic organic chemistry, it has been used to create derivatives that serve as precursors for neuroactive compounds, demonstrating its versatility as a synthetic intermediate.
Fluorinated Compound Development
The incorporation of fluorine into organic molecules is crucial for developing new agrochemicals and pharmaceuticals. The unique properties imparted by fluorination can lead to improved solubility, bioavailability, and overall activity.
Q & A
Q. What are the critical safety protocols for handling 2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-2-fluoroacetic acid in laboratory settings?
Methodological Answer:
- Engineering Controls: Use fume hoods for manipulations to minimize inhalation exposure. Ensure proper ventilation in storage areas .
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. For prolonged exposure, use face shields and self-contained breathing apparatus (SCBA) during spill management .
- Storage: Store in a cool, dry place away from oxidizers and incompatible substances. Use fireproof containers and avoid proximity to food or cosmetics .
- Emergency Response: In case of spills, isolate the area with inert materials (e.g., sand), collect residues in sealed containers, and consult hazardous waste disposal protocols .
Q. How can researchers optimize the synthesis of this compound while minimizing byproduct formation?
Methodological Answer:
- Reagent Selection: Use high-purity tert-butoxycarbonyl (Boc) protecting agents to reduce side reactions during pyrrolidine ring functionalization .
- Reaction Monitoring: Employ LC-MS or HPLC to track fluorination efficiency at the acetic acid moiety. Adjust reaction time/temperature if intermediates like 2-fluoroacetyl-pyrrolidine derivatives are detected .
- Purification: Use gradient flash chromatography (silica gel, hexane/ethyl acetate) to separate Boc-protected intermediates from deprotected byproducts. Confirm purity via H/F NMR .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Analysis: H NMR identifies Boc-protected pyrrolidine protons (δ 1.2–1.5 ppm for tert-butyl group). F NMR confirms fluorination at the acetic acid position (typical δ -200 to -220 ppm) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (expected [M+H] ~302.3 g/mol) and detects potential degradation products .
- FT-IR: Look for carbonyl stretches (~1700 cm for Boc group and ~1650 cm for fluoroacetic acid) .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- pH Stability: Conduct accelerated degradation studies in buffered solutions (pH 3–10). Monitor via HPLC for Boc deprotection (retention time shifts) or fluoroacetic acid hydrolysis (fluoride ion release via ion chromatography) .
- Thermal Stability: Use thermogravimetric analysis (TGA) to assess decomposition above 150°C. Store below -20°C for long-term stability, as tert-butyl esters are prone to thermal cleavage .
Q. What strategies resolve contradictions in enantiomeric purity data between synthetic batches?
Methodological Answer:
- Chiral Chromatography: Use a Chiralpak IG-3 column (hexane:isopropanol, 90:10) to separate enantiomers. Compare retention times with a racemic standard .
- Crystallography: If single crystals are obtainable, X-ray diffraction can confirm absolute configuration and identify crystallization-induced enantiomer enrichment .
- Batch Analysis: Correlate reaction conditions (e.g., chiral catalyst loading, reaction time) with enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .
Q. How can researchers investigate the compound’s role in modulating enzyme activity in fluorinated drug candidates?
Methodological Answer:
- Enzyme Assays: Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to test inhibition/activation kinetics of target enzymes (e.g., proteases or kinases). Compare IC values with non-fluorinated analogs .
- Molecular Docking: Perform in silico modeling (AutoDock Vina) to predict binding interactions between the fluoroacetic acid moiety and enzyme active sites .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor via LC-MS for defluorination or Boc cleavage products .
Contradiction Analysis & Troubleshooting
Q. Conflicting data on Boc deprotection efficiency: How to address variability in acidic cleavage?
Methodological Answer:
- Acid Selection: Compare trifluoroacetic acid (TFA) vs. HCl/dioxane. TFA typically achieves >95% deprotection in 5 hours (room temperature), while HCl may require heating (40°C) and longer reaction times, risking fluorinated side products .
- Byproduct Identification: Use GC-MS to detect tert-butyl alcohol or isobutylene (common cleavage byproducts) and adjust stoichiometry if excess acid is consumed .
Q. Discrepancies in reported solubility: How to reconcile differences in polar vs. non-polar solvents?
Methodological Answer:
- Solvent Screening: Use a standardized shake-flask method (25°C) in solvents like DMSO, acetonitrile, and chloroform. Centrifuge suspensions and quantify solubility via UV-Vis (λ = 260 nm) .
- Co-solvency Approach: For low aqueous solubility (<0.1 mg/mL), test PEG-400/water mixtures (up to 30% v/v) to enhance dissolution for biological assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
